Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester
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Overview
Description
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of three 3,7-dimethyloctyl groups attached to the benzoic acid core, making it a highly branched molecule. The methyl ester group further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester typically involves the esterification of benzoic acid derivatives with 3,7-dimethyloctanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s branched structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,4,5-trimethoxy-, methyl ester
- Benzoic acid, 3,4,5-tris(hexyloxy)-, methyl ester
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Uniqueness
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester stands out due to its highly branched structure, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
798567-89-2 |
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Molecular Formula |
C38H68O5 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
methyl 3,4,5-tris[(3S)-3,7-dimethyloctoxy]benzoate |
InChI |
InChI=1S/C38H68O5/c1-28(2)14-11-17-31(7)20-23-41-35-26-34(38(39)40-10)27-36(42-24-21-32(8)18-12-15-29(3)4)37(35)43-25-22-33(9)19-13-16-30(5)6/h26-33H,11-25H2,1-10H3/t31-,32-,33-/m0/s1 |
InChI Key |
PCJQHTMRQUVHQA-ZDCRTTOTSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCCC(C)C)OCC[C@@H](C)CCCC(C)C)C(=O)OC |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=CC(=C1OCCC(C)CCCC(C)C)OCCC(C)CCCC(C)C)C(=O)OC |
Origin of Product |
United States |
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